molecular formula C12H11N3S B2664496 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole CAS No. 1004193-32-1

3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole

Cat. No. B2664496
CAS RN: 1004193-32-1
M. Wt: 229.3
InChI Key: ZHSMXGIERRISNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole, also known as BITP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BITP is a heterocyclic compound that contains a pyrazole ring and an isothiocyanate functional group.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is not fully understood. However, it is believed that 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-microbial properties.
Biochemical and Physiological Effects:
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-microbial properties. Additionally, 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole in lab experiments is its potential as a treatment for cancer, inflammation, and bacterial infections. Additionally, 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole in vivo.

Future Directions

There are several future directions for research on 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole. One potential direction is the development of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole as a cancer treatment. Further studies are needed to determine the safety and efficacy of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole in vivo, as well as its potential for use in combination with other anti-cancer drugs. Another potential direction is the development of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole as a treatment for inflammatory diseases such as arthritis. Additionally, further studies are needed to determine the mechanism of action of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole and its potential as a treatment for bacterial infections.

Synthesis Methods

3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole can be synthesized through the reaction between 2-methylbenzylamine and phenyl isothiocyanate. The reaction takes place in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified through column chromatography to obtain pure 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole.

Scientific Research Applications

3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been used in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial studies. 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been found to have anti-microbial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-isothiocyanato-1-[(2-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-10-4-2-3-5-11(10)8-15-7-6-12(14-15)13-9-16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSMXGIERRISNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.